molecular formula C9H11FN2O4S B14610345 (3-Oxobutanoyl)sulfamyl fluoride--pyridine (1/1) CAS No. 59924-74-2

(3-Oxobutanoyl)sulfamyl fluoride--pyridine (1/1)

Cat. No.: B14610345
CAS No.: 59924-74-2
M. Wt: 262.26 g/mol
InChI Key: JBQRXVMPCSIBKM-UHFFFAOYSA-N
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Description

(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfamyl fluoride group attached to a 3-oxobutanoyl moiety, with pyridine acting as a stabilizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) typically involves the reaction of 3-oxobutanoyl chloride with sulfamyl fluoride in the presence of pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl fluoride derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfamyl fluoride group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl fluoride derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfamyl fluoride compounds.

Scientific Research Applications

(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfamyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) involves the interaction of its reactive groups with specific molecular targets. The sulfamyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Oxobutanoyl)sulfamyl chloride
  • (3-Oxobutanoyl)sulfamyl bromide
  • (3-Oxobutanoyl)sulfamyl iodide

Uniqueness

(3-Oxobutanoyl)sulfamyl fluoride–pyridine (1/1) is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The use of pyridine as a stabilizing agent further enhances its properties, making it a valuable compound for various applications.

Properties

CAS No.

59924-74-2

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

N-(3-oxobutanoyl)sulfamoyl fluoride;pyridine

InChI

InChI=1S/C5H5N.C4H6FNO4S/c1-2-4-6-5-3-1;1-3(7)2-4(8)6-11(5,9)10/h1-5H;2H2,1H3,(H,6,8)

InChI Key

JBQRXVMPCSIBKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NS(=O)(=O)F.C1=CC=NC=C1

Origin of Product

United States

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